N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.: 893925-52-5
Cat. No.: VC4167503
Molecular Formula: C20H23ClN4O4S
Molecular Weight: 450.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893925-52-5 |
|---|---|
| Molecular Formula | C20H23ClN4O4S |
| Molecular Weight | 450.94 |
| IUPAC Name | N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H23ClN4O4S/c1-20(2,3)25-18(15-10-30(28,29)11-16(15)23-25)22-19(27)12-8-17(26)24(9-12)14-6-4-13(21)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,22,27) |
| Standard InChI Key | RSQWZONJWPUXKB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Introduction
Synthesis and Characterization
-
Synthesis Methods: The synthesis of thieno-pyrazole derivatives often involves multi-step reactions starting from readily available precursors. Common methods include the use of specific reagents like acids, bases, and reducing agents to achieve the desired transformations.
-
Characterization Techniques: Compounds are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC–MS) .
Biological Activity
-
Potential Applications: Thieno-pyrazole derivatives are recognized for their potential therapeutic applications due to interactions with various biological targets, including enzymes and receptors involved in disease processes.
-
Related Compounds: Studies on similar compounds suggest significant biological activity against various cancer cell lines and interactions with multiple cellular pathways.
Data Table for Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide | C18H23N3O5S | 393.4573 | N/A |
| N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | C22H28N4O4S | 444.5 | 893925-60-5 |
| N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide | C17H21N5O4S | 391.4 | 899945-04-1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume